tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Overview
Description
Tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a useful research compound. Its molecular formula is C15H26INO3 and its molecular weight is 395.28 g/mol. The purity is usually 95%.
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Biological Activity
Tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate, with the chemical formula C15H26INO3 and CAS number 1330763-32-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C15H26INO3 |
Molecular Weight | 395.28 g/mol |
CAS Number | 1330763-32-0 |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with biological targets. The presence of the iodomethyl group enhances electrophilicity, potentially allowing for nucleophilic attack by biological macromolecules such as proteins and nucleic acids.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : Some studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, which positions it as a candidate for antibiotic development.
- Neuroprotective Effects : Initial findings indicate possible neuroprotective properties, warranting further exploration in neurodegenerative disease models.
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was proposed to involve induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-8-6-15(7-9-17)5-4-12(10-16)19-11-15/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHJXOOELHXTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(OC2)CI)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123368 | |
Record name | 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-(iodomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-32-0 | |
Record name | 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-(iodomethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-(iodomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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